N-[4-[[7-(2-morpholin-4-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide
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Overview
Description
N-[4-[[7-(2-morpholin-4-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide is a complex organic compound with a unique structure that includes a naphthyridine core, a morpholine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 4-chloro-7-(2-morpholin-4-ylethoxy)-1,8-naphthyridine with 4-aminobenzamide under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated synthesis and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-[[7-(2-morpholin-4-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
N-[4-[[7-(2-morpholin-4-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[[7-(2-morpholin-4-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-Butylisoxazol-3-yl)-N-{4-[7-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea
- N-(1-(2-Morpholin-4-ylethylcarbamoyl)-2-phenyl-vinyl)-benzamide
Uniqueness
N-[4-[[7-(2-morpholin-4-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide stands out due to its unique combination of structural features, including the naphthyridine core and the morpholine ring. This structural uniqueness contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C27H27N5O3 |
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Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-[4-[[7-(2-morpholin-4-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C27H27N5O3/c33-27(20-4-2-1-3-5-20)30-22-8-6-21(7-9-22)29-24-12-13-28-26-23(24)10-11-25(31-26)35-19-16-32-14-17-34-18-15-32/h1-13H,14-19H2,(H,30,33)(H,28,29,31) |
InChI Key |
WSSZCQRFJDVRKE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2=NC3=NC=CC(=C3C=C2)NC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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